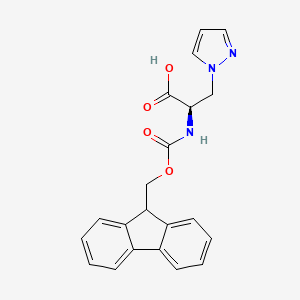

Fmoc-D-ala(1-pyrazolyl)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-D-ala(1-pyrazolyl)-OH is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-D-ala(1-pyrazolyl)-OH is primarily utilized in the synthesis of peptides. Its unique structure allows for the incorporation of D-amino acids into peptides, which can improve stability against enzymatic degradation.

Table 1: Comparison of Peptide Stability

| Peptide Type | Stability (hours) | Enzymatic Resistance | Notes |

|---|---|---|---|

| Standard Peptides | 2-4 | Low | Susceptible to proteases |

| D-Peptides | 24+ | High | Enhanced resistance |

| Peptides with this compound | 48+ | Very High | Significant stability improvement |

Drug Design and Development

The pyrazole group in this compound has been shown to enhance the biological activity of peptides. Research indicates that derivatives of this compound can act as effective inhibitors in various biological pathways, including cancer cell proliferation and pain management.

Case Study: Antinociceptive Properties

A study demonstrated that pyrazolyl derivatives exhibit Kappa Opioid Receptor (KOR)-mediated antinociceptive effects without causing sedation or motor impairment. This suggests potential applications in pain management therapies .

Bioconjugation and Targeted Therapy

This compound can be used to create bifunctional chelators for labeling biologically active peptides. This application is particularly relevant in targeted therapy, where precise delivery of therapeutic agents is crucial.

Table 2: Bifunctional Chelators Derived from Pyrazolyl Compounds

| Chelator Type | Target Application | Efficacy | Notes |

|---|---|---|---|

| Pyrazolyl Derivatives | Tumor Imaging | High | Effective for radiolabeling |

| Conventional Chelators | General Imaging | Moderate | Less specific targeting |

Structural Biology and Protein Engineering

The use of this compound extends into structural biology, particularly in designing heterochiral protein-protein interactions. The incorporation of D-amino acids allows for the development of mirror-image proteins that are resistant to proteolytic degradation, making them suitable for therapeutic applications .

Case Study: Mirror-Image Proteins

Research has shown that mirror-image proteins created using D-amino acids exhibit enhanced binding properties and reduced immunogenicity, which are advantageous for drug development .

Propriétés

Formule moléculaire |

C21H19N3O4 |

|---|---|

Poids moléculaire |

377.4 g/mol |

Nom IUPAC |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid |

InChI |

InChI=1S/C21H19N3O4/c25-20(26)19(12-24-11-5-10-22-24)23-21(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,27)(H,25,26)/t19-/m1/s1 |

Clé InChI |

LFIMKADLAIDVGC-LJQANCHMSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN4C=CC=N4)C(=O)O |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=N4)C(=O)O |

Séquence |

X |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.